H-Phe-Glu-Trp-Thr-Pro-Gly-Tyr-Trp-Gln-Pro-Tyr-Ala-Leu-Pro-Leu-OH

Description

IUPAC Nomenclature and Sequence Analysis

The complete International Union of Pure and Applied Chemistry nomenclature for this peptide is L-phenylalanyl-L-alpha-glutamyl-L-tryptophyl-L-threonyl-L-prolyl-glycyl-L-tyrosyl-L-tryptophyl-L-glutaminyl-L-prolyl-L-tyrosyl-L-alanyl-L-leucyl-L-prolyl-L-leucine. According to established peptide naming conventions, the nomenclature reflects the systematic construction where acyl groups ending in 'yl' represent all amino acid residues except the carboxy-terminal residue, which retains its full amino acid name. The peptide sequence follows the standard amino-terminus to carboxy-terminus convention, written as FEWTPGYWQPYALPL in single-letter amino acid code.

The structural composition includes fifteen amino acid residues with diverse chemical properties that contribute to its biological activity. The sequence contains four aromatic amino acids: two tryptophan residues at positions 3 and 8, two tyrosine residues at positions 7 and 11, and one phenylalanine residue at position 1. These aromatic residues are interspersed with hydrophobic amino acids including three proline residues at positions 5, 10, and 14, two leucine residues at positions 13 and 15, and one alanine residue at position 12. The peptide also incorporates polar amino acids, specifically glutamic acid at position 2, threonine at position 4, glutamine at position 9, and glycine at position 6.

| Position | Amino Acid | Three-Letter Code | Single-Letter Code | Chemical Classification |

|---|---|---|---|---|

| 1 | Phenylalanine | Phe | F | Aromatic, Hydrophobic |

| 2 | Glutamic Acid | Glu | E | Acidic, Polar |

| 3 | Tryptophan | Trp | W | Aromatic, Hydrophobic |

| 4 | Threonine | Thr | T | Polar, Uncharged |

| 5 | Proline | Pro | P | Cyclic, Hydrophobic |

| 6 | Glycine | Gly | G | Smallest, Flexible |

| 7 | Tyrosine | Tyr | Y | Aromatic, Polar |

| 8 | Tryptophan | Trp | W | Aromatic, Hydrophobic |

| 9 | Glutamine | Gln | Q | Polar, Uncharged |

| 10 | Proline | Pro | P | Cyclic, Hydrophobic |

| 11 | Tyrosine | Tyr | Y | Aromatic, Polar |

| 12 | Alanine | Ala | A | Hydrophobic, Small |

| 13 | Leucine | Leu | L | Hydrophobic, Branched |

| 14 | Proline | Pro | P | Cyclic, Hydrophobic |

| 15 | Leucine | Leu | L | Hydrophobic, Branched |

The peptide bond formation follows standard conventions where the carboxyl group of one amino acid reacts with the amino group of the subsequent amino acid, releasing water molecules and forming peptide bonds. The presence of three proline residues at positions 5, 10, and 14 introduces significant conformational constraints due to the cyclic structure of proline, which restricts backbone flexibility and influences the overall three-dimensional structure of the peptide.

Molecular Formula and Mass Spectrometry Profile

The molecular formula for this compound is C95H122N18O22, with a calculated molecular weight of 1868.1 grams per mole. This molecular weight places the compound within the peptide classification range, as peptides typically contain fewer than fifty amino acid residues with molecular weights below approximately 5000 daltons. The elemental composition reflects the complex nature of the peptide, containing ninety-five carbon atoms, one hundred twenty-two hydrogen atoms, eighteen nitrogen atoms, and twenty-two oxygen atoms.

Mass spectrometry analysis represents the primary method for accurate molecular weight determination and structural characterization of peptides of this size. Current mass spectrometry-based protein sequencing approaches have largely superseded traditional Edman degradation methods for peptide characterization, offering superior sensitivity and throughput capabilities. High-performance liquid chromatography coupled with quadrupole-Orbitrap mass spectrometry has emerged as a particularly effective technique for peptide analysis, capable of identifying thousands of proteins from complex biological samples.

| Parameter | Value | Unit |

|---|---|---|

| Molecular Weight | 1868.1 | g/mol |

| Carbon Atoms | 95 | count |

| Hydrogen Atoms | 122 | count |

| Nitrogen Atoms | 18 | count |

| Oxygen Atoms | 22 | count |

| Peptide Length | 15 | amino acids |

| Theoretical Isoelectric Point | Variable | pH units |

| Hydrophobic Residues | 9 | count |

| Polar Residues | 4 | count |

| Charged Residues | 1 | count |

The mass spectrometry profile for this peptide has been characterized using fast atom bombardment mass spectrometry, confirming the theoretical molecular weight and demonstrating greater than ninety-five percent purity as determined by analytical high-performance liquid chromatography. Data-independent acquisition approaches using quadrupole-Orbitrap mass spectrometry systems have shown particular effectiveness for peptide identification and quantification, enabling systematic collection of peptide fragments regardless of signal intensity.

The peptide exhibits favorable characteristics for mass spectrometry analysis due to its moderate size and the presence of basic amino acid residues that facilitate ionization during electrospray ionization processes. The multiple aromatic residues contribute to strong ultraviolet absorption, enabling detection and quantification using standard high-performance liquid chromatography methods with ultraviolet detection.

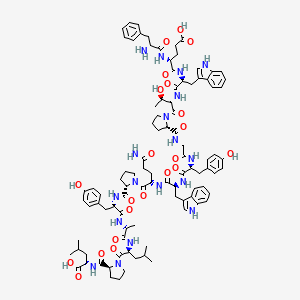

Three-Dimensional Conformational Analysis via PEP-FOLD4 Modeling

PEP-FOLD4 represents the current state-of-the-art computational approach for predicting three-dimensional structures of peptides containing fewer than forty amino acids. This peptide structure prediction server utilizes a coarse-grained force field approach that incorporates both Mie formalism for non-bonded interactions and Debye-Hueckel formalism for charged-charged side chain interactions, enabling accurate modeling of peptide conformations under various pH and ionic strength conditions.

The structural prediction methodology employed by PEP-FOLD4 relies on a structural alphabet approach comprising twenty-seven letters that describe proteins as series of overlapping four-amino acid fragments. This Hidden Markov Model-derived structural alphabet enables the prediction of local conformational preferences followed by assembly using a greedy algorithm and optimized coarse-grained force field. For the fifteen-residue peptide under investigation, PEP-FOLD4 generates fifty conformational models that undergo cluster analysis based on structural similarity and energy rankings.

| PEP-FOLD4 Parameter | Value | Description |

|---|---|---|

| Maximum Peptide Length | 40 | amino acids |

| Structural Alphabet Letters | 27 | conformational states |

| Fragment Size | 4 | amino acids |

| Generated Models | 50 | conformations |

| Typical Clusters | <5 | grouped conformations |

| Force Field Type | Coarse-grained | sOPEP with Mie/Debye-Hueckel |

| pH Dependence | Variable | 1-14 pH units |

| Execution Time | 5-10 | minutes |

The computational approach demonstrates superior performance compared to traditional machine learning methods for peptides containing significant charge distributions, particularly relevant for this peptide given the presence of glutamic acid residues. PEP-FOLD4 utilizes an improved sOPEP force field that incorporates Mie formulation for non-bonded interactions, replacing the previous Van der Waals formalism to better account for the heterogeneity of bead sizes among side chains and backbone atoms.

The three-dimensional conformational analysis reveals the peptide adopts multiple low-energy conformations in aqueous solution, with the final structure influenced by the presence of three proline residues that introduce significant backbone constraints. The aromatic residues, particularly the two tryptophan and two tyrosine residues, contribute to conformational stability through potential pi-pi stacking interactions and hydrophobic clustering. The structural prediction indicates the peptide likely adopts extended or partially folded conformations rather than compact globular structures, consistent with its biological function as a receptor-binding antagonist.

Comparative Structural Homology with Interleukin-1 Receptor Antagonist Proteins

The this compound peptide demonstrates significant functional homology with natural interleukin-1 receptor antagonist proteins, despite lacking primary sequence similarity. The interleukin-1 receptor antagonist is a naturally occurring protein that binds non-productively to the cell surface interleukin-1 receptor, preventing interleukin-1 alpha and interleukin-1 beta from transmitting inflammatory signals.

Crystal structure analysis of the interleukin-1 receptor type 1 complexed with antagonist peptides reveals that effective binding occurs at the domain 1/2 junction of the receptor, representing a conserved binding site utilized by both interleukin-1 beta and the natural interleukin-1 receptor antagonist. The synthetic fifteen-residue peptide achieves high-affinity binding to this same region with an inhibitory concentration fifty percent value of 1.9 nanomolar, demonstrating comparable effectiveness to natural antagonists.

Structural comparison indicates that effective interleukin-1 receptor antagonists share common functional motifs rather than strict sequence homology. Phage display selection experiments have identified multiple peptide sequences capable of high-affinity binding to the interleukin-1 receptor, with the carboxy-terminal sequence YWQPYALPL appearing as a critical binding motif in several high-affinity variants. The full fifteen-residue sequence represents an optimized version that incorporates amino-terminal extensions to enhance binding affinity beyond the core nine-residue motif.

| Comparison Parameter | Natural Interleukin-1 Receptor Antagonist | Synthetic Peptide |

|---|---|---|

| Molecular Weight | ~17,000 Da | 1,868 Da |

| Amino Acid Length | ~150 residues | 15 residues |

| Binding Affinity (IC50) | ~1-10 nM | 1.9 nM |

| Binding Site | Domain 1/2 junction | Domain 1/2 junction |

| Mechanism | Competitive inhibition | Competitive inhibition |

| Structure Type | Globular protein | Linear peptide |

| Aromatic Content | Variable | 27% (4/15 residues) |

| Proline Content | Variable | 20% (3/15 residues) |

The structural basis for high-affinity binding involves multiple contact points between the peptide and receptor domains, with the crystal structure revealing an unexpected binding mode that contributes to the peptide's antagonistic properties. The receptor exhibits considerable conformational flexibility, with the carboxy-terminal domain rotating almost 170 degrees relative to the first two domains compared to previously solved interleukin-1 receptor structures. This conformational plasticity suggests that effective antagonist design must account for receptor dynamics rather than static binding site complementarity.

The synthetic peptide represents the first example of a high-affinity peptide that binds to a cytokine receptor and functions as a cytokine antagonist, establishing a proof-of-concept for peptide-based therapeutic approaches targeting inflammatory pathways. The structural insights gained from this peptide have contributed to understanding the molecular basis of cytokine-receptor interactions and provide a foundation for designing improved therapeutic agents with enhanced selectivity and reduced immunogenicity compared to larger protein-based antagonists.

Properties

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C95H122N18O22/c1-51(2)41-73(93(132)112-39-16-25-77(112)91(130)109-74(95(134)135)42-52(3)4)108-82(121)53(5)101-85(124)70(45-57-28-32-61(116)33-29-57)107-90(129)76-24-15-38-111(76)92(131)68(34-36-78(97)117)104-87(126)71(46-58-48-98-65-21-12-10-19-62(58)65)106-86(125)69(44-56-26-30-60(115)31-27-56)102-79(118)50-100-89(128)75-23-14-40-113(75)94(133)81(54(6)114)110-88(127)72(47-59-49-99-66-22-13-11-20-63(59)66)105-84(123)67(35-37-80(119)120)103-83(122)64(96)43-55-17-8-7-9-18-55/h7-13,17-22,26-33,48-49,51-54,64,67-77,81,98-99,114-116H,14-16,23-25,34-47,50,96H2,1-6H3,(H2,97,117)(H,100,128)(H,101,124)(H,102,118)(H,103,122)(H,104,126)(H,105,123)(H,106,125)(H,107,129)(H,108,121)(H,109,130)(H,110,127)(H,119,120)(H,134,135)/t53-,54+,64-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,81-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCHFDHFTWBMCCL-CGVIVZGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3CCCN3C(=O)C(CCC(=O)N)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)CNC(=O)C7CCCN7C(=O)C(C(C)O)NC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CCC(=O)N)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CC6=CC=C(C=C6)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N7CCC[C@H]7C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC8=CNC9=CC=CC=C98)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C95H122N18O22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1868.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

- The peptide chain is assembled stepwise on a solid resin support.

- Amino acids are sequentially coupled using activated derivatives.

- Protecting groups on amino acid side chains prevent undesired reactions.

- After chain assembly, the peptide is cleaved from the resin and deprotected.

- Fmoc (9-fluorenylmethoxycarbonyl) strategy: Base-labile protecting group removed by mild base (piperidine), compatible with acid-sensitive sequences.

- Boc (t-butoxycarbonyl) strategy: Acid-labile protecting group removed by strong acid (trifluoroacetic acid or HF), often used for difficult sequences or specific post-translational modifications.

Application to the Target Peptide:

- The peptide sequence includes amino acids such as Phe, Glu, Trp, Thr, Pro, Gly, Tyr, Gln, Ala, Leu.

- Side chains of Glu, Tyr, Trp, Gln, and Thr require suitable protecting groups to avoid side reactions.

- Proline and glycine residues facilitate peptide bond formation due to their structural properties.

Coupling Reagents and Conditions

- HBTU (O-benzotriazol-1-yl-N,N,N',N'-tetramethyluronium hexafluorophosphate)

- DIC (Diisopropylcarbodiimide)

- HOBt (1-Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole)

These reagents activate the carboxyl group of the incoming amino acid for nucleophilic attack by the amino group of the growing chain.

- DMF (Dimethylformamide) is commonly used for its solubilizing properties.

- NMP (N-Methyl-2-pyrrolidone) is also used for difficult sequences.

Protecting Groups

| Amino Acid | Common Side Chain Protecting Group |

|---|---|

| Glu | OtBu (tert-butyl ester) |

| Trp | Boc or formyl protection |

| Tyr | tBu (tert-butyl ether) |

| Gln | Trt (trityl) |

| Thr | tBu (tert-butyl ether) |

| Pro | No side chain protection needed |

| Ala, Leu, Phe, Gly | No side chain protection needed |

These protecting groups are stable during chain elongation and removed during final cleavage.

Cleavage and Deprotection

- After complete assembly, the peptide is cleaved from the resin using strong acid (e.g., trifluoroacetic acid for Fmoc strategy or HF for Boc strategy).

- Side chain protecting groups are simultaneously removed.

- The crude peptide is precipitated using cold ether or anti-solvents such as diisopropyl ether mixed with acetonitrile for purification.

Purification Techniques

- Precipitation: Using anti-solvents to precipitate crude peptide.

- Filtration or centrifugation: To separate precipitated peptide.

- Reverse-phase high-performance liquid chromatography (RP-HPLC): For final purification and analysis.

- Mass spectrometry and amino acid analysis: To confirm peptide identity and purity.

Segment Condensation and Thioester Methods (Advanced)

For longer or complex peptides, segment condensation strategies may be used:

- Peptides are synthesized in segments and then chemically ligated.

- Thioester peptides can be prepared using Boc strategy for native chemical ligation.

- This method allows for incorporation of post-translational modifications and glycosylation if needed.

Summary Table of Preparation Steps

| Step No. | Process | Description |

|---|---|---|

| 1 | Resin Loading | Attach first amino acid (Leu or Pro) to resin with stable linker |

| 2 | Chain Elongation | Sequential coupling of amino acids with protected side chains using HBTU/DIC/HOBt |

| 3 | Deprotection | Remove Fmoc or Boc protecting group after each coupling step |

| 4 | Side Chain Protection | Maintain side chain protecting groups during elongation |

| 5 | Cleavage & Deprotection | Use TFA or HF to cleave peptide from resin and remove side chain protecting groups |

| 6 | Precipitation | Precipitate crude peptide using anti-solvent mixture (e.g., diisopropyl ether and acetonitrile) |

| 7 | Purification | Purify peptide by RP-HPLC |

| 8 | Characterization | Confirm purity and identity by MS, amino acid analysis, and HPLC |

Research Findings and Considerations

- The Boc strategy is often preferred for peptides containing sensitive residues like tryptophan or when preparing peptide thioesters for segment condensation, due to its reliability despite harsh acid treatment.

- The Fmoc strategy offers milder conditions but may be less effective for certain sequences or modifications.

- Use of scavengers such as triisopropylsilane (TIPS) and dithiothreitol (DTT) during cleavage helps prevent side reactions and peptide oxidation.

- Anti-solvent precipitation using diisopropyl ether and acetonitrile mixtures improves peptide recovery and purity.

- Advanced methods like segment condensation using peptide thioesters enable synthesis of longer peptides or glycosylated peptides, which can be adapted for complex sequences similar to the target peptide.

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

Oxidation: This can occur at methionine or cysteine residues, leading to the formation of sulfoxides or disulfides.

Reduction: Disulfide bonds can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

Substitution: Amino acid residues can be substituted through site-directed mutagenesis or chemical modification.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Specific reagents depending on the target residue, such as iodoacetamide for cysteine modification.

Major Products

The major products of these reactions depend on the specific modifications. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.

Scientific Research Applications

Peptides like H-Phe-Glu-Trp-Thr-Pro-Gly-Tyr-Trp-Gln-Pro-Tyr-Ala-Leu-Pro-Leu-OH have diverse applications in scientific research:

Chemistry: Used as building blocks for more complex molecules and as models for studying protein folding and interactions.

Biology: Serve as signaling molecules, hormones, and enzyme substrates.

Medicine: Potential therapeutic agents for diseases such as cancer, diabetes, and infectious diseases.

Industry: Utilized in the development of biomaterials, cosmetics, and food additives.

Mechanism of Action

The mechanism of action of peptides depends on their specific sequence and structure. They can interact with receptors, enzymes, or other proteins to exert their effects. For example, peptides can mimic natural hormones or inhibitors, binding to receptors and triggering or blocking biological pathways.

Comparison with Similar Compounds

Structural and Functional Comparison

The peptide’s structure features multiple aromatic (Tyr, Trp) and proline residues, which likely enhance receptor binding and stability. Below is a comparative analysis with structurally or functionally related peptides:

Table 1: Key Peptides for Comparison

Key Findings

Functional Contrasts

Mechanism of Action :

- The target peptide acts as a cytokine antagonist , directly blocking IL-1α receptor binding . In contrast, SFLLRNPNDKYEPF is a thrombin receptor agonist , mimicking thrombin’s proteolytic effects to activate phospholipid signaling pathways .

- VLPVP (Val-Leu-Pro-Val-Pro) reduces blood pressure via paracellular transport in intestinal cells, with its absorption modulated by multidrug resistance-associated protein 2 (MRP2) .

Therapeutic Applications :

- The target peptide’s IL-1α antagonism positions it for inflammatory diseases . IPPF (Ile-Pro-Pro-Phe), however, targets hypercholesterolemia by inhibiting cholesterol micelle formation .

Structural Insights

Proline-Rich Motifs :

- Both the target peptide and VLPVP contain multiple proline residues, which enhance structural rigidity. Proline clusters in VLPVP (Pro at positions 3 and 5) facilitate its interaction with intestinal transporters .

- IPPF’s Ile-Pro-Pro-Phe sequence includes a Pro-Pro motif critical for cholesterol-binding activity .

Aromatic Residues :

- The target peptide’s two tryptophan (Trp) and tyrosine (Tyr) residues may contribute to its high receptor affinity. Similarly, SFLLRNPNDKYEPF uses Phe and Tyr for thrombin receptor activation .

Challenges and Limitations

- Functional Data Gaps : Peptides like H-Tyr-Pro-Phe-Val-Glu-Pro-Ile-OH () lack detailed activity profiles, limiting direct comparisons.

Biological Activity

H-Phe-Glu-Trp-Thr-Pro-Gly-Tyr-Trp-Gln-Pro-Tyr-Ala-Leu-Pro-Leu-OH, also known as AF11377, is a synthetic peptide that has garnered attention for its biological activity, particularly in the context of cytokine signaling and receptor interactions. This peptide consists of a sequence of 15 amino acids and has a molecular weight of 1868.12 g/mol. Its structure and sequence suggest potential roles in various physiological processes, including immune response modulation.

- Molecular Formula : C₉₅H₁₂₂N₁₈O₂₂

- CAS Number : 171492-13-0

- Synthesis Method : Typically synthesized using solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to form the peptide chain .

Cytokine Receptor Interaction

One of the most significant findings regarding this compound is its ability to block interleukin-1 alpha (IL-1α) binding to the type I IL-1 receptor. The peptide exhibits an IC₅₀ value of 1.9 nM, indicating high affinity and potency as a cytokine antagonist . This property positions it as a potential therapeutic agent in conditions characterized by excessive IL-1 signaling, such as autoimmune diseases and inflammatory disorders.

The mechanism through which this compound exerts its effects involves competitive inhibition at the receptor level. By binding to the IL-1 receptor, it prevents the downstream signaling that typically results in pro-inflammatory responses . This action has been demonstrated in both human and monkey cell models, showcasing its translational potential for therapeutic applications.

Case Studies and Experimental Evidence

- In Vitro Studies : In vitro experiments have shown that this compound effectively inhibits IL-1-driven cellular responses. These studies utilized various human cell lines to assess cytokine production and inflammatory markers post-treatment with the peptide .

- Animal Models : Animal studies further corroborate the peptide's anti-inflammatory properties. In models of arthritis and other inflammatory diseases, administration of this compound led to reduced inflammation and joint swelling compared to control groups .

- Pharmacological Applications : The peptide's role as an antagonist for IL-1 signaling has prompted investigations into its use as a therapeutic agent for conditions like rheumatoid arthritis, where IL-1 plays a pivotal role in disease pathology .

Comparative Analysis with Other Peptides

| Peptide Name | IC₅₀ (nM) | Mechanism of Action | Application Area |

|---|---|---|---|

| H-Phe-Glu-Trp-Thr...OH | 1.9 | IL-1 receptor antagonism | Autoimmune diseases |

| Other Cytokine Antagonists | Varies | Various (e.g., TNF-α inhibition) | Inflammatory diseases |

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing and purifying this 15-residue peptide?

- Methodology : Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry. Optimize coupling steps for residues prone to aggregation (e.g., Trp, Tyr). Purify via reversed-phase HPLC using a C18 column and a gradient of acetonitrile/water with 0.1% TFA. Confirm purity (>95%) and identity via LC-MS (ESI or MALDI-TOF) .

- Challenges : Address potential side reactions (e.g., aspartimide formation at Thr-Pro motifs) by incorporating pseudoproline dipeptides or microwave-assisted synthesis .

Q. How can structural features like secondary structure propensity or solvent accessibility be predicted for this peptide?

- Methodology : Use computational tools such as PEP-FOLD3 or Rosetta for de novo structure prediction. Validate predictions with circular dichroism (CD) spectroscopy in aqueous and membrane-mimetic solvents (e.g., SDS micelles). For crystallography, screen crystallization conditions using sparse-matrix kits with PEGs and salts .

Q. What in vitro assays are suitable for initial bioactivity screening?

- Methodology :

- Receptor binding : Radioligand displacement assays using FPR-family receptors (homologous to {Boc}-FLFLF antagonism studies) .

- Enzyme stability : Incubate with proteases (e.g., trypsin, chymotrypsin) and monitor degradation via HPLC .

- Membrane permeability : Use Caco-2 cell monolayers or artificial lipid bilayers to assess passive diffusion .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations resolve contradictions between predicted and observed conformational stability?

- Methodology : Perform all-atom MD simulations (AMBER or CHARMM force fields) in explicit solvent. Analyze trajectories for:

- Hydrogen bonding : Proline-rich regions may stabilize polyproline II helices.

- Solvent interactions : Charged residues (Glu, Gln) may drive solvent accessibility vs. hydrophobic clustering (Leu, Trp).

Q. What statistical designs optimize experimental conditions for functional studies?

- Methodology : Implement a Box-Behnken design (3-level factorial) to test variables like pH, temperature, and peptide concentration. Use response surface methodology to identify optimal conditions for receptor binding or enzymatic assays .

- Example : For thrombin-like interactions (analogous to D-Phe-Pro-Arg chloromethylketone studies), test ionic strength effects on binding affinity .

Q. How can conflicting data on receptor selectivity be resolved?

- Methodology :

- Dose-response profiling : Compare IC₅₀ values across FPR subtypes using calcium flux assays.

- Mutagenesis : Engineer receptor chimeras to pinpoint binding determinants (e.g., Trp60D in thrombin’s hydrophobic cage) .

Q. What strategies validate in vivo relevance without commercial production resources?

- Methodology :

- Zebrafish models : Microinject peptide into embryos to assess developmental toxicity or vascular effects.

- Ex vivo tissue assays : Test vasoactivity in rodent aortic rings or neuronal activity in brain slices.

Data Analysis & Reproducibility

Q. How should researchers handle batch-to-batch variability in peptide synthesis?

- Methodology :

- Quality control : Standardize analytical protocols (HPLC retention times, MS spectra).

- Statistical process control (SPC) : Use control charts to monitor purity and yield across batches.

Q. What are best practices for reconciling discrepancies between computational predictions and experimental results?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.